molecular formula C17H18N2O8 B12321551 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate

Cat. No.: B12321551
M. Wt: 378.3 g/mol
InChI Key: PKRDCYKLERFBCM-UHFFFAOYSA-N
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Description

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a pyrrolidinone ring and a butanedioate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the reaction of maleic anhydride with ammonia, followed by cyclization to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies have shown that the pyrrolidinone ring and the butanedioate ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C17H18N2O8

Molecular Weight

378.3 g/mol

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate

InChI

InChI=1S/C17H18N2O8/c1-25-16(23)12(9-15(22)27-19-13(20)7-8-14(19)21)18-17(24)26-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,18,24)

InChI Key

PKRDCYKLERFBCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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